2-((S)-1-hydroxy-3-(4-nitrophenyl)propan-2-yl)isoindoline-1,3-dione
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Overview
Description
2-((S)-1-hydroxy-3-(4-nitrophenyl)propan-2-yl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a hydroxy group, a nitrophenyl group, and an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((S)-1-hydroxy-3-(4-nitrophenyl)propan-2-yl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate isoindoline derivative with a nitrophenyl-substituted aldehyde under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((S)-1-hydroxy-3-(4-nitrophenyl)propan-2-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
2-((S)-1-hydroxy-3-(4-nitrophenyl)propan-2-yl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((S)-1-hydroxy-3-(4-nitrophenyl)propan-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitrophenyl group and the hydroxy group plays a crucial role in its biological activity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-((S)-1-hydroxy-3-(4-methylphenyl)propan-2-yl)isoindoline-1,3-dione
- 2-((S)-1-hydroxy-3-(4-chlorophenyl)propan-2-yl)isoindoline-1,3-dione
- 2-((S)-1-hydroxy-3-(4-fluorophenyl)propan-2-yl)isoindoline-1,3-dione
Uniqueness
2-((S)-1-hydroxy-3-(4-nitrophenyl)propan-2-yl)isoindoline-1,3-dione is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C17H14N2O5 |
---|---|
Molecular Weight |
326.30 g/mol |
IUPAC Name |
2-[(2S)-1-hydroxy-3-(4-nitrophenyl)propan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H14N2O5/c20-10-13(9-11-5-7-12(8-6-11)19(23)24)18-16(21)14-3-1-2-4-15(14)17(18)22/h1-8,13,20H,9-10H2/t13-/m0/s1 |
InChI Key |
QHRFKVUKNJKPNY-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CC3=CC=C(C=C3)[N+](=O)[O-])CO |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])CO |
Origin of Product |
United States |
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